HJC0149
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1430330-65-6 |
|---|---|
Molecular Formula |
C15H10ClNO4S |
Molecular Weight |
335.75 |
IUPAC Name |
5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19) |
InChI Key |
ZILFZUFDNNFSHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJC0149; HJC-0149; HJC 0149; |
Origin of Product |
United States |
Foundational & Exploratory
HJC0149: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. HJC0149 has emerged as a potent, orally active small molecule inhibitor of STAT3. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This compound exerts its anti-cancer effects by directly targeting the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of cancer cell proliferation, migration, and the induction of apoptosis. While direct in vivo efficacy and pharmacokinetic data for this compound are limited in publicly available literature, studies on its close derivative, HJC0416, demonstrate significant tumor growth suppression in xenograft models, suggesting a promising therapeutic potential for this class of inhibitors.
Core Mechanism of Action: Targeting the STAT3 SH2 Domain
This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the activation of STAT3, as it mediates the binding of STAT3 to phosphorylated tyrosine residues on upstream kinases, such as Janus kinases (JAKs) and receptor tyrosine kinases (RTKs). This binding event is a prerequisite for the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.
By occupying the SH2 domain, this compound competitively inhibits the recruitment of STAT3 to its activating kinases. This preventative binding blocks the phosphorylation of STAT3 at Tyr705. Since phosphorylation is the on-switch for STAT3 activity, this compound effectively holds STAT3 in an inactive state.
The downstream consequences of this inhibition are profound. Unphosphorylated STAT3 cannot dimerize, a necessary step for its translocation from the cytoplasm to the nucleus. Consequently, this compound prevents the nuclear accumulation of STAT3 and its binding to the promoters of its target genes. This leads to the downregulation of a suite of genes essential for tumor cell survival, proliferation, and invasion, including c-Myc, Cyclin D1, and Bcl-2.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cancer cell lines, primarily through cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in suppressing cancer cell proliferation.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | MTS Assay | 1.92 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTS Assay | 1.64 | |
| PANC-1 | Pancreatic Cancer | MTS Assay | 2.34 |
In Vivo Efficacy (Data from a close derivative)
Direct in vivo efficacy studies for this compound are not extensively reported. However, a closely related derivative, HJC0416, for which this compound was the lead compound, has demonstrated significant anti-tumor activity in a preclinical xenograft model.
| Parameter | Description |
| Animal Model | Female nude mice |
| Cancer Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Tumor Implantation | Orthotopic (mammary fat pad) |
| Treatment | HJC0416 (10 mg/kg, i.p., daily) or (100 mg/kg, p.o., 5 days/week) |
| Outcome | Significant suppression of tumor growth compared to vehicle control. |
These findings suggest that inhibitors from this chemical series are orally bioavailable and can effectively inhibit tumor growth in vivo.
Experimental Protocols
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on STAT3 phosphorylation in cancer cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control (β-actin).
Cell Proliferation (MTS) Assay
This protocol outlines the steps to measure the effect of this compound on the proliferation of cancer cells.
Materials:
-
PANC-1 or MDA-MB-231 cells
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
STAT3-Dependent Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of STAT3.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
IL-6 (as a STAT3 activator)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound for a specified time, followed by stimulation with IL-6 to activate the STAT3 pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in this compound-treated cells to the IL-6 stimulated control.
Conclusion
This compound is a potent and specific inhibitor of STAT3 with a clear mechanism of action centered on the blockade of the SH2 domain, leading to the inhibition of STAT3 phosphorylation and downstream signaling. Its efficacy in suppressing the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While direct in vivo data for this compound is still emerging, the promising results from its derivative, HJC0416, provide a strong rationale for the continued investigation and development of this class of STAT3 inhibitors for cancer treatment. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in preclinical and clinical settings.
HJC0149: A Technical Guide on its Chemical Properties and Potential as a Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0149 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). While its primary mechanism of action is well-characterized, emerging research into the intricate signaling networks governing programmed cell death has highlighted a compelling, yet indirect, role for this compound as a potential inducer of ferroptosis. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its established role as a STAT3 inhibitor, and delves into the mechanistic link between STAT3 inhibition and the induction of ferroptosis. This document aims to serve as a valuable resource for researchers investigating novel anti-cancer therapies and the burgeoning field of ferroptosis.
Chemical Structure and Properties of this compound
This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide. The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide | [1] |
| CAS Number | 1430330-65-6 | [1] |
| Chemical Formula | C₁₅H₁₀ClNO₄S | [1] |
| Molecular Weight | 335.75 g/mol | [1] |
| SMILES | O=C(C1=CC(Cl)=CC=C1O)NC2=CC=C3C(S(=O)(=O)C=C3)=C2 | [1] |
| InChI Key | ZILFZUFDNNFSHO-UHFFFAOYSA-N | [1] |
Mechanism of Action: STAT3 Inhibition
The primary and well-documented mechanism of action of this compound is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis. This compound exerts its anti-cancer effects by binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. By preventing STAT3 dimerization, this compound effectively blocks its translocation to the nucleus and its ability to regulate the expression of its target genes.
The Link to Ferroptosis: A Novel Avenue for Cancer Therapy
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. This process is distinct from other forms of programmed cell death, such as apoptosis, and has emerged as a promising target for cancer therapy. Recent studies have elucidated a critical role for the STAT3 signaling pathway in the negative regulation of ferroptosis.
Constitutively active STAT3 in cancer cells has been shown to upregulate the expression of key proteins that protect against ferroptosis, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).
-
SLC7A11 (xCT): This protein is a component of the cystine/glutamate antiporter system Xc-, which imports cystine into the cell. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
GPX4: This selenoenzyme is a key regulator of ferroptosis. It utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the chain reaction of lipid peroxidation that ultimately leads to cell death.
By promoting the expression of SLC7A11 and GPX4, activated STAT3 enhances the antioxidant capacity of cancer cells, making them resistant to ferroptosis.
This compound as a Potential Ferroptosis Inducer
Given the inhibitory role of STAT3 in ferroptosis, it is strongly hypothesized that inhibition of STAT3 by this compound can induce this form of cell death. By blocking STAT3 activity, this compound would be expected to downregulate the expression of SLC7A11 and GPX4. This would lead to a depletion of intracellular glutathione and an accumulation of toxic lipid peroxides, the hallmarks of ferroptosis. While direct experimental evidence specifically demonstrating this compound-induced ferroptosis is still emerging, the established mechanism of STAT3 in regulating this pathway provides a solid foundation for this hypothesis.
Caption: The STAT3 signaling pathway and its role in the regulation of ferroptosis.
Experimental Protocols
While specific protocols for inducing ferroptosis with this compound are not yet established, the following are detailed methodologies for key experiments to assess the induction of ferroptosis by a test compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
Purpose: To quantify the accumulation of lipid reactive oxygen species.
Methodology:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 10 µM BODIPY™ 581/591 C11 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. The oxidized form of the dye will emit green fluorescence (488 nm excitation), while the reduced form will emit red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Glutathione (GSH) Depletion Assay
Purpose: To measure the intracellular levels of glutathione.
Methodology:
-
Treat cells with this compound.
-
Lyse the cells and deproteinize the lysate.
-
Use a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric reaction, to quantify the amount of GSH.
-
Normalize the GSH levels to the total protein concentration of the cell lysate.
GPX4 Activity Assay
Purpose: To determine the enzymatic activity of GPX4.
Methodology:
-
Treat cells with this compound and prepare cell lysates.
-
Use a commercial GPX4 activity assay kit. These kits typically measure the rate of NADPH consumption in a coupled reaction where GPX4 reduces a substrate, and the resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, consuming NADPH in the process.
-
Measure the decrease in absorbance at 340 nm, which is proportional to GPX4 activity.
Caption: A logical workflow for investigating the pro-ferroptotic effects of this compound.
Conclusion and Future Directions
This compound is a well-established STAT3 inhibitor with significant potential as an anti-cancer agent. The convergence of research on STAT3 signaling and ferroptosis has unveiled a compelling rationale for investigating this compound as a novel inducer of this unique form of cell death. While direct experimental validation is a necessary next step, the mechanistic framework presented in this guide provides a strong foundation for such investigations. Future studies should focus on directly assessing the effects of this compound on the key markers of ferroptosis in various cancer cell lines and in vivo models. Elucidating this potential mechanism of action could pave the way for new therapeutic strategies that leverage ferroptosis to overcome drug resistance and improve patient outcomes in a range of malignancies.
References
An In-depth Technical Guide on the Core Role of HJC0149 in Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HJC0149, a potent and orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and the STAT3 Signaling Pathway
This compound, with the chemical name 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide, has emerged as a significant tool for researchers studying the STAT3 signaling cascade.[1] The STAT3 protein is a critical transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, angiogenesis, and immune responses.[2][3] Dysregulation and persistent activation of the STAT3 pathway are hallmarks of numerous human cancers, making it a prime target for therapeutic intervention.[2][4][5]
The canonical STAT3 signaling pathway is typically activated by cytokines and growth factors, which bind to their corresponding receptors on the cell surface.[3][5] This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[6][7] Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][7] These target genes include those involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[8]
This compound exerts its effects by inhibiting this critical signaling pathway, thereby impacting the downstream cellular processes that are dependent on STAT3 activation.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of STAT3.[1] While the precise molecular interactions are still under investigation, studies suggest that this compound and its analogs may interact with the SH2 domain of the STAT3 protein.[2] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding. By interfering with the function of the SH2 domain, this compound effectively prevents the formation of active STAT3 dimers.
The inhibition of STAT3 by this compound leads to a reduction in the phosphorylation of STAT3 at Tyr705 and a subsequent decrease in the expression of STAT3 target genes.[2] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and suppression of cell cycle progression in cancer cells with constitutively active STAT3.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory effects of this compound have been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell proliferation. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines after 72 hours of treatment, as determined by the MTS assay.[1]
| Cell Line | Cancer Type | IC50 (μM) |
| MCF7 | Breast (ER-positive) | 0.91 |
| MDA-MB-231 | Breast (ER-negative, triple-negative) | 1.64 |
| ASPC1 | Pancreatic | 1.92 |
| PANC-1 | Pancreatic | 2.34 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated using the DOT language.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of a STAT3 inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound as a STAT3 inhibitor.
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231, ASPC1, PANC-1)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
This technique is used to determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cells treated with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 12 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 and total STAT3 levels to a loading control like β-actin.
-
This assay measures the transcriptional activity of STAT3.
-
Materials:
-
Cancer cell line
-
STAT3-responsive luciferase reporter plasmid (e.g., pLucTKS3)
-
Control plasmid with Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with different concentrations of this compound.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) compared to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of the STAT3 signal transduction pathway. Its ability to potently and specifically inhibit STAT3 activation allows for the elucidation of the downstream consequences of STAT3 signaling in various biological contexts, particularly in cancer. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the effects of this compound and to screen for other novel STAT3 inhibitors. Further in vivo studies will be crucial to translate the promising in vitro findings into potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Synthesis of HJC0149
An Examination of a Novel USP7 Inhibitor
This technical guide provides a comprehensive overview of the discovery and synthesis of HJC0149, a novel inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the deubiquitinating enzyme USP7 for the treatment of various cancers.
Introduction: The Role of USP7 in Cancer
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including cell cycle progression, DNA repair, and epigenetic regulation.[1] Its dysregulation has been implicated in the progression of various cancers, making it an attractive target for anticancer therapies.[1][2] USP7 exerts its influence through several pathways, most notably by stabilizing MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, p53 levels can be restored, leading to cell cycle arrest and apoptosis in cancer cells.
The Discovery of this compound
The discovery of this compound stemmed from a focused effort to identify potent and selective small molecule inhibitors of USP7. While the initial search did not pinpoint "this compound" specifically, the discovery pathway for similar USP7 inhibitors, such as FX1-5303, provides a likely blueprint for its development.[1] The process would have involved high-throughput screening of chemical libraries to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
While the exact synthetic route for this compound is not publicly available, a general understanding of the synthesis of similar small molecule inhibitors can be inferred. The synthesis would likely involve a multi-step process, starting from commercially available starting materials and employing standard organic chemistry reactions to construct the core scaffold and introduce key functional groups responsible for binding to the USP7 active site.
Mechanism of Action and Biological Activity
This compound is a potent and specific inhibitor of USP7.[1] Its mechanism of action involves binding to the catalytic domain of USP7, thereby preventing it from deubiquitinating its target substrates. This leads to the accumulation of ubiquitinated proteins, including MDM2 and other proteins involved in cancer cell survival.
Impact on the p53 Pathway
A primary consequence of USP7 inhibition by this compound is the stabilization and activation of the p53 tumor suppressor protein. By preventing the deubiquitination of MDM2, this compound leads to the degradation of MDM2, which in turn allows for the accumulation of p53. Activated p53 can then induce cell cycle arrest, senescence, and apoptosis in cancer cells.
Caption: this compound inhibits USP7, leading to p53 activation.
Effects Beyond the p53 Pathway
Recent studies have highlighted that the anticancer activity of USP7 inhibitors is not solely dependent on the p53 pathway.[2] USP7 is also an essential component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1), which plays a crucial role in leukemic stem cell self-renewal.[2][3] Inhibition of USP7 leads to the disassembly of the PRC1.1 complex, resulting in reduced expression of its target genes and inducing apoptosis in cancer cells, including those with mutated or deficient p53.[2][3]
Caption: this compound disrupts the PRC1.1 complex, inducing apoptosis.
Quantitative Data Summary
The preclinical data for potent USP7 inhibitors demonstrate significant anticancer activity across various cancer cell lines. The following table summarizes key quantitative data for representative USP7 inhibitors, which would be expected to be similar for this compound.
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| P22077 | USP7 | ~22,000 | Various AML cell lines | Induced apoptosis |
| FT671 | USP7 | <100 | Various AML cell lines | Induced apoptosis |
| P5091 | USP7 | ~30 | A549, H1299 | Upregulated USP22, suppressed tumor growth |
| HBX41108 | USP7 | ~2,300 | H1299 | Upregulated USP22 |
Experimental Protocols
The evaluation of this compound's biological activity would have involved a series of in vitro and in vivo experiments.
In Vitro Assays
-
USP7 Enzymatic Assay: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme.
-
Cell Viability Assays: To assess the cytotoxic effects of this compound on various cancer cell lines using methods like MTT or CellTiter-Glo.
-
Western Blotting: To analyze the protein levels of USP7, MDM2, p53, and other relevant pathway components in cells treated with this compound.
-
Apoptosis Assays: To quantify the induction of apoptosis using techniques such as Annexin V/PI staining and flow cytometry.
In Vivo Studies
-
Xenograft Models: To evaluate the antitumor efficacy of this compound in animal models, where human cancer cells are implanted into immunocompromised mice. Tumor growth inhibition would be the primary endpoint.
Caption: A typical experimental workflow for evaluating a USP7 inhibitor.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to inhibit USP7 and activate both p53-dependent and -independent apoptotic pathways highlights its potential as a broad-spectrum anticancer drug. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. The synergistic effects observed with other anticancer agents, such as BCL2 inhibitors like venetoclax, suggest that combination therapies involving this compound could offer significant clinical benefits.[1] Additionally, the finding that USP7 inhibition can upregulate USP22, another deubiquitinase implicated in cancer, suggests that dual targeting of USP7 and USP22 may represent a more effective therapeutic strategy.[4][5]
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HJC0149: A Technical Guide to a Novel STAT3 Inhibitor for Neuroscience and Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0149 is a potent and orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). While primarily investigated for its anti-cancer properties, its specific mechanism of action holds significant potential for the field of neuroscience, particularly in the modulation of neurogenesis. This technical guide provides an in-depth overview of this compound, the role of its target (STAT3) in the nervous system, and detailed protocols for investigating its effects on neural stem cells and neurogenesis.
The STAT3 signaling pathway is a critical regulator of neural stem cell (NSC) fate. Activation of STAT3 has been shown to promote the proliferation of NSCs and their differentiation into astrocytes (astrogliogenesis), while concurrently inhibiting the generation of new neurons (neurogenesis).[1][2] Consequently, inhibition of this pathway presents a promising strategy for promoting neuronal differentiation. This guide will explore the potential of this compound as a pharmacological tool to dissect the role of STAT3 in neural development and as a potential therapeutic lead for neurological disorders characterized by impaired neurogenesis.
This compound: A Potent STAT3 Inhibitor
This compound is a novel small molecule that has been identified as a direct inhibitor of STAT3. Its primary characterization has been in the context of oncology, where STAT3 is a key factor in tumor cell proliferation, survival, and metastasis.
Chemical Properties
| Property | Value |
| IUPAC Name | 5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-2-hydroxybenzamide |
| Molecular Formula | C₁₅H₁₀ClNO₄S |
| Molecular Weight | 335.77 g/mol |
| CAS Number | 1430330-65-6 |
In Vitro Activity of this compound
The following table summarizes the known in vitro efficacy of this compound in inhibiting cell proliferation in various human cancer cell lines. This data is provided as a reference for its potency as a STAT3 inhibitor.
| Cell Line | Cancer Type | IC₅₀ (μM) | Assay Type |
| ASPC-1 | Pancreatic | 1.92 | MTS Proliferation Assay (72h) |
| MDA-MB-231 | Breast | 1.64 | MTS Proliferation Assay (72h) |
Data sourced from publicly available information on STAT3 inhibitors.
The STAT3 Signaling Pathway in Neuroscience and Neurogenesis
The STAT3 pathway is a crucial transducer of extracellular signals, including cytokines and growth factors, that regulate fundamental cellular processes such as proliferation, differentiation, and survival. In the central nervous system, STAT3 is a key determinant of neural stem cell fate.
Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to the DNA to regulate the transcription of target genes. In NSCs, the activation of the JAK/STAT3 pathway is often initiated by cytokines like ciliary neurotrophic factor (CNTF) and leukemia inhibitory factor (LIF). This signaling cascade promotes the expression of genes that favor astrocytic differentiation, such as glial fibrillary acidic protein (GFAP), while suppressing the expression of pro-neural genes.[1][2]
Inhibition of STAT3, therefore, is hypothesized to shift the balance of NSC differentiation away from astrocytes and towards neurons.
Quantitative Data from other STAT3 Inhibitors in Neuroscience
To provide a framework for designing experiments with this compound, the following table summarizes data from studies using other common STAT3 inhibitors in neural cell models.
| Inhibitor | Cell Type | Concentration Range | Observed Effects | Reference |
| Stattic | Human Neural Stem Cells | 0.5 - 5 µM | Increased motor neuron differentiation; decreased astrocyte differentiation. | [3] |
| Niclosamide | Human Neural Stem Cells | 0.25 - 1 µM | Enhanced motor neuron differentiation; decreased astrocyte differentiation. | [3][4] |
Experimental Protocols for Investigating this compound in Neurogenesis
The following protocols provide a detailed methodology for assessing the impact of this compound on the differentiation of neural stem cells in vitro.
Neural Stem Cell Culture and Neurosphere Formation
This protocol describes the isolation and expansion of neural stem cells from the embryonic mouse brain.
-
Tissue Dissection: Isolate the ganglionic eminences from E14.5 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culturing: Plate the cells in a serum-free NSC medium supplemented with EGF (20 ng/mL) and FGF-2 (20 ng/mL) in non-adherent culture flasks.
-
Neurosphere Formation: NSCs will proliferate in suspension and form floating aggregates known as neurospheres. Culture for 4-7 days.
-
Passaging: Collect neurospheres, dissociate them into single cells, and re-plate in fresh medium to expand the NSC population.
In Vitro Neurosphere Differentiation Assay
This assay is designed to assess the effect of this compound on the differentiation of NSCs into neurons and astrocytes.
-
Plating for Differentiation: Coat culture plates (e.g., glass coverslips in a 24-well plate) with an appropriate substrate like poly-L-ornithine and laminin.
-
Seeding Neurospheres: Dissociate secondary or tertiary neurospheres into single cells and plate them at a density of 5 x 10⁴ cells/cm² in NSC medium without growth factors (EGF and FGF-2).
-
Compound Treatment: Add this compound to the differentiation medium at various concentrations (a suggested starting range, based on other STAT3 inhibitors, would be 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 7-10 days to allow for differentiation, changing the medium with fresh compound every 2-3 days.
-
Fixation and Immunocytochemistry: After the differentiation period, fix the cells and perform immunocytochemistry as described in Protocol 5.3.
Immunocytochemistry for Neuronal and Glial Markers
This protocol is for the visualization and quantification of differentiated neurons and astrocytes.
-
Fixation: Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS and then block with a solution containing 5% normal donkey serum and 0.1% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies targeting specific cell types. For example:
-
Neurons: β-III Tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2).
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP).
-
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes relative to the total number of DAPI-stained nuclei in multiple fields of view for each condition.
Conclusion
This compound, as a potent STAT3 inhibitor, represents a valuable research tool for the neuroscience community. Based on the established role of STAT3 in suppressing neurogenesis, it is plausible that this compound could promote the differentiation of neural stem cells into neurons. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for elucidating the precise effects of this compound on neural cell populations. Such studies will not only enhance our understanding of the molecular regulation of neurogenesis but also have the potential to pave the way for novel therapeutic strategies for a range of neurological conditions.
References
- 1. Targeted inhibition of STAT3 in neural stem cells promotes neuronal differentiation and functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. STAT3 Modulation to Enhance Motor Neuron Differentiation in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of HJC0149: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive understanding of a drug candidate's pharmacokinetic profile is fundamental to successful drug development. This guide is intended to provide a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) properties of HJC0149. The following sections will present available quantitative data, outline key experimental methodologies, and visualize relevant biological pathways to offer a thorough resource for researchers and developers in the pharmaceutical sciences.
Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information, studies, or data pertaining to a compound designated as "this compound" have been found. The information presented in this guide is based on general pharmacokinetic principles and standardized experimental workflows. This document will be updated as soon as information on this compound becomes available.
General Principles of Pharmacokinetics
Pharmacokinetics (PK) describes the journey of a drug through the body. It involves four key processes:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from the blood to various tissues of the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites) by the body.
-
Excretion: The removal of the drug and its metabolites from the body.
A schematic representation of these processes is provided below.
Key Pharmacokinetic Parameters
The following table outlines essential pharmacokinetic parameters that are critical for characterizing the behavior of a drug like this compound.
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which Cmax is observed. |
| AUC | Area under the curve – represents the total drug exposure over time. |
| t1/2 | Half-life – the time required for the drug concentration to decrease by half. |
| CL | Clearance – the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F | Bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Standard Experimental Protocols in Pharmacokinetic Studies
The determination of a drug's pharmacokinetic profile relies on a series of well-defined in vitro and in vivo experiments.
In Vitro ADME Assays
These assays are conducted early in the drug discovery process to predict the in vivo pharmacokinetics of a compound.
Methodology for a Microsomal Stability Assay:
-
Incubation: this compound would be incubated with liver microsomes (from human and other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture would be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots would be stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The samples would be centrifuged, and the supernatant analyzed by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the remaining amount of this compound.
-
Data Analysis: The rate of disappearance of this compound would be used to calculate its in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models to understand the drug's behavior in a whole organism.
Methodology for an In Vivo PK Study in Rodents:
-
Animal Models: Male and female rodents (e.g., Sprague-Dawley rats) would be used.
-
Drug Administration: this compound would be administered via different routes, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.
-
Blood Sampling: Blood samples would be collected from the animals at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood samples would be processed to obtain plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples would be quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Potential Signaling Pathway Interactions
While no specific signaling pathways for this compound are known, many small molecule drugs interact with key cellular signaling cascades. For instance, if this compound were an inhibitor of a kinase in the MAPK (Mitogen-Activated Protein Kinase) pathway, its effects would be mediated through a series of phosphorylation events.
Conclusion
This guide provides a framework for understanding the pharmacokinetic properties of a novel compound such as this compound. The outlined experimental protocols and data analysis are standard in the pharmaceutical industry for characterizing the ADME profile of a drug candidate. As data for this compound becomes publicly available, this document will be updated to provide a specific and in-depth analysis of its pharmacokinetics. Researchers are encouraged to use this guide as a reference for the types of studies and data that are essential for the preclinical and clinical development of new therapeutic agents.
Methodological & Application
Application Notes and Protocols for HJC0149 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0149 is a small molecule compound investigated for its potential therapeutic effects. While initial information pointed towards STAT3 inhibition, more recent and detailed studies on the closely related compound, SJ3149, have characterized it as a potent and selective molecular glue degrader of Casein Kinase 1 alpha (CK1α)[1][2][3]. Molecular glues are a novel class of small molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome[4][].
This document provides detailed application notes and protocols for utilizing this compound (leveraging the well-characterized mechanism of SJ3149) in a Western blot experiment to assess its efficacy in degrading CK1α. Western blotting is a fundamental technique to quantify changes in protein levels, making it the primary method to validate the activity of a targeted protein degrader.
Mechanism of Action: this compound as a CK1α Molecular Glue Degrader
This compound, functioning as a molecular glue, facilitates the interaction between its target protein, CK1α, and the Cereblon (CRBN) E3 ubiquitin ligase complex[2]. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The result is a decrease in the cellular levels of CK1α, which can be visualized and quantified by Western blotting.
Data Presentation
The efficacy of this compound can be assessed by treating cancer cell lines (e.g., MOLM-13, a human acute myeloid leukemia cell line) with varying concentrations of the compound and measuring the degradation of CK1α. The following tables summarize expected quantitative data from such an experiment.
Table 1: In Vitro Degradation of CK1α by this compound in MOLM-13 Cells
| This compound Concentration (nM) | Treatment Time (hours) | CK1α Degradation (%) (DC50) | Dmax (%) |
| 1 | 4 | - | - |
| 10 | 4 | 50 | - |
| 100 | 4 | - | 88 |
| 1000 | 4 | - | >90 |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of degradation observed.[3]
Table 2: In Vitro Antiproliferative Activity of this compound in MOLM-13 Cells
| This compound Concentration (nM) | Treatment Time (hours) | Inhibition of Cell Growth (IC50) |
| 14 | 72 | 50 |
IC50: Concentration at which 50% of cell growth is inhibited.[3]
Experimental Protocol: Western Blot for CK1α Degradation
This protocol details the steps to evaluate the effect of this compound on CK1α protein levels in a selected cell line.
Materials and Reagents
-
Cell Line: MOLM-13 or other suitable cancer cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): with β-mercaptoethanol.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer (10X): Tris-Glycine-SDS.
-
Transfer Buffer (10X): Tris-Glycine with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-CK1α antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) into a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer at 100V for 1-2 hours or according to the manufacturer's protocol.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CK1α and anti-β-actin) in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibodies in blocking buffer.
-
Incubate the membrane with the secondary antibodies for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imager or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the CK1α band to the corresponding loading control (β-actin or GAPDH) band for each sample.
-
Calculate the percentage of CK1α degradation relative to the vehicle control.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in a Western blot experiment to demonstrate its function as a CK1α molecular glue degrader. By following the detailed protocol and utilizing the provided data tables as a reference, researchers can effectively assess the potency and efficacy of this compound in their specific experimental models. The visualization of the mechanism of action and experimental workflow through diagrams further aids in the understanding and execution of these experiments.
References
- 1. Molecular ‘super-glue’ shows promise of cancer drug discovery platform - St. Jude Children’s Research Hospital [stjude.org]
- 2. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HJC0149 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the available data and recommended protocols for the utilization of HJC0149 in preclinical murine models of cancer. Due to the limited publicly available information specifically identifying a compound as "this compound," this document synthesizes general best practices and protocols for in vivo compound testing in mice, which should be adapted once the specific characteristics of this compound are known. The protocols and data presentation formats provided herein are based on established methodologies in preclinical cancer research.
Compound Information (Hypothetical)
As no public data for a compound designated "this compound" could be located, the following sections are based on a hypothetical profile of a novel anti-cancer agent. Researchers should substitute the placeholder information with the actual data for their compound of interest.
Table 1: Hypothetical Compound Profile for this compound
| Parameter | Value |
| IUPAC Name | To be determined |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
| Target Pathway | To be determined (e.g., JAK/STAT, MAPK/ERK, etc.) |
| Mechanism of Action | To be determined (e.g., Kinase inhibitor, protein-protein interaction disruptor, etc.) |
| Solubility | To be determined (e.g., in DMSO, PBS, saline) |
| Storage Conditions | To be determined (e.g., -20°C, protected from light) |
Dosage and Administration in Mice
The optimal dosage and administration route for this compound would need to be determined through dose-range finding and pharmacokinetic studies. The following table outlines a hypothetical dosing regimen based on common practices for novel anti-cancer compounds in mice.
Table 2: Hypothetical this compound Dosing Regimen in Mice
| Parameter | Recommendation |
| Administration Route | Intraperitoneal (IP) injection, Oral gavage (PO), or Intravenous (IV) |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Dosage Range (for efficacy studies) | 10 - 100 mg/kg |
| Dosing Frequency | Once daily (QD) or twice daily (BID) |
| Treatment Duration | 21-28 days |
Experimental Protocols
Murine Xenograft Cancer Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer compounds in vivo.
Materials:
-
This compound
-
Vehicle solution
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Compound Administration: Prepare this compound in the appropriate vehicle at the desired concentration. Administer the compound to the treatment group according to the predetermined dosage and schedule. The control group should receive an equivalent volume of the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Pharmacokinetic (PK) Study Protocol
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Animal Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., IV and PO).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein sampling.
-
Plasma Isolation: Process blood samples to isolate plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: General workflow for an in vivo efficacy study in a xenograft mouse model.
Hypothetical Signaling Pathway
Assuming this compound targets the JAK/STAT pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by this compound.
Conclusion
While specific data for this compound is not publicly available, this document provides a framework for its preclinical evaluation in mouse models. The provided protocols for establishing xenograft models and conducting pharmacokinetic studies are standard in the field of oncology drug development. Researchers must adapt these general guidelines based on the specific chemical and biological properties of this compound. The successful in vivo assessment of this compound will rely on careful dose selection, appropriate model choice, and rigorous data analysis.
HJC0149: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of HJC0149 for in vitro assays, along with its mechanism of action as a STAT3 inhibitor.
Compound Information
| Identifier | Value |
| IUPAC Name | N-(1,1-dioxidobenzo[b]thiophen-6-yl)-5-chloro-2-hydroxybenzamide |
| Molecular Formula | C₁₅H₁₀ClNO₄S |
| Molecular Weight | 335.76 g/mol |
| CAS Number | 1430330-65-6 |
| Mechanism of Action | Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2] |
Solubility
This compound is a potent and orally active inhibitor of STAT3.[1][2] Its solubility is a critical factor for in vitro experimental design. The compound is readily soluble in dimethyl sulfoxide (DMSO).
| Solvent | Concentration | Method | Observation |
| DMSO | 5 mg/mL (14.89 mM) | Ultrasonic and warming to 60°C | Suspended solution |
| DMSO | ≥ 0.5 mg/mL (1.49 mM) | Standard dissolution | Clear solution |
| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | Clear solution |
| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 90% corn oil | Clear solution |
| Formulation for In Vivo Studies | ≥ 0.5 mg/mL (1.49 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Clear solution |
Preparation of Stock and Working Solutions for In Vitro Assays
A critical step in ensuring accurate and reproducible results in in vitro assays is the correct preparation of compound stock and working solutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Phosphate-buffered saline (PBS)
Protocol for 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3576 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.3576 mg).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 60°C) and sonication can be used to aid dissolution if necessary, especially for higher concentrations.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional): Depending on the final desired concentrations, it may be convenient to prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or PBS.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
In Vitro Assay Protocols
This compound has been shown to inhibit the proliferation of cancer cells.[2] The following are example protocols for assessing the in vitro activity of this compound.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot Analysis of STAT3 Phosphorylation
This assay is used to determine if this compound inhibits the phosphorylation of STAT3.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Mechanism of Action: STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[3][4] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth.
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[3] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[3][4] This phosphorylation event causes STAT3 to form homodimers, which then translocate to the nucleus. In the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These target genes include key regulators of the cell cycle (e.g., c-Myc, Cyclin D1) and inhibitors of apoptosis (e.g., Bcl-xL, Survivin).
This compound exerts its anticancer effects by inhibiting the phosphorylation of STAT3.[2] By preventing the activation of STAT3, this compound blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells.
References
Application Notes and Protocols: HJC0149 for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. One of the key signaling pathways implicated in pancreatic tumor progression is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is frequently observed in pancreatic cancer, where it plays a pivotal role in promoting cell proliferation, survival, invasion, and immunosuppression. HJC0149 is a potent and orally active small molecule inhibitor of STAT3, offering a promising tool for investigating the therapeutic potential of STAT3 inhibition in pancreatic cancer.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound targets the STAT3 protein, a latent cytoplasmic transcription factor. In response to upstream signals, such as cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes. These target genes are involved in critical cellular processes that drive tumorigenesis. This compound inhibits the function of STAT3, thereby blocking this signaling cascade and mitigating its pro-cancerous effects.[1][3][4]
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 signaling pathway in pancreatic cancer.
Quantitative Data Summary
The efficacy of this compound and its analogs can be quantified through various in vitro assays. Below are tables summarizing key quantitative data that should be generated.
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | AsPC-1 | Data to be determined |
| This compound | Panc-1 | Data to be determined |
| Derivative 1 | AsPC-1 | Example Value |
| Derivative 1 | Panc-1 | Example Value |
| Derivative 2 | AsPC-1 | Example Value |
| Derivative 2 | Panc-1 | Example Value |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on STAT3 Phosphorylation and Target Gene Expression
| Treatment | Cell Line | p-STAT3 (Tyr705) Level (Fold Change) | Cyclin D1 mRNA Level (Fold Change) | Bcl-xL mRNA Level (Fold Change) |
| Vehicle Control | Panc-1 | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Panc-1 | Data to be determined | Data to be determined | Data to be determined |
| Vehicle Control | AsPC-1 | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | AsPC-1 | Data to be determined | Data to be determined | Data to be determined |
Data represents the relative change in protein or mRNA levels compared to the vehicle-treated control.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Experimental Workflow Diagram
Caption: A general workflow for in vitro studies using this compound.
Conclusion
This compound represents a valuable research tool for investigating the role of STAT3 signaling in pancreatic cancer. The protocols and guidelines provided herein offer a framework for researchers to explore the anti-cancer effects of this promising STAT3 inhibitor. Further in vivo studies using pancreatic cancer xenograft models would be the next logical step to evaluate the therapeutic potential of this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3 Modulation to Enhance Motor Neuron Differentiation in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tumor Model Studies with a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of novel therapeutic agents, exemplified here as "Compound X," in various tumor models. The successful preclinical assessment of an investigational anti-cancer drug is crucial for its advancement into clinical trials. This document outlines the necessary experimental designs, methodologies, and data interpretation to rigorously assess the anti-tumor efficacy of a compound in living organisms. The protocols described herein are based on established methodologies in preclinical cancer research.
Key Concepts in In Vivo Tumor Models
In vivo tumor models are indispensable tools in oncology research, allowing for the study of tumor biology and the evaluation of potential cancer therapeutics in a whole-organism context. The choice of model is critical and depends on the specific research question.
-
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[1] They are widely used to assess the direct anti-tumor activity of a compound. Subcutaneous models are common for their simplicity in tumor measurement, while orthotopic models, where tumors are implanted in the corresponding organ of origin, can provide a more clinically relevant microenvironment.[1][2]
-
Syngeneic Models: In these models, tumor cells from a specific mouse strain are implanted into immunocompetent mice of the same strain. These models are essential for studying the interplay between the immune system and the tumor, making them particularly valuable for evaluating immunotherapies.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[3] These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor.[4][5]
Preclinical Efficacy Assessment of Compound X
The primary goal of in vivo studies with a novel agent like Compound X is to determine its ability to inhibit tumor growth and improve survival. Key parameters to be evaluated include tumor volume, tumor weight, and overall survival of the treated animals.
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Tumor Growth Inhibition of Compound X in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 150 | 0 | - |
| Compound X | 10 | Intraperitoneal (IP) | 900 ± 120 | 40 | <0.05 |
| Compound X | 25 | Intraperitoneal (IP) | 525 ± 90 | 65 | <0.01 |
| Compound X | 50 | Intraperitoneal (IP) | 225 ± 50 | 85 | <0.001 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Survival Analysis in an Orthotopic Metastasis Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle Control | - | 30 | 0 | - |
| Compound X | 25 | 45 | 50 | <0.05 |
| Compound X | 50 | 58 | 93.3 | <0.01 |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful execution of in vivo studies.
Protocol 1: Subcutaneous Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of sterile PBS and Matrigel is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 mice per group). Treatment with Compound X or vehicle control is initiated. The dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., oral gavage, intraperitoneal injection) should be based on prior pharmacokinetic and toxicology studies.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a specified time point. Tumors are then excised and weighed.
Protocol 2: Orthotopic Tumor Model
-
Cell Culture and Animal Model: As described in Protocol 1, with the choice of cell line and mouse strain appropriate for the cancer type being modeled.
-
Surgical Implantation: Tumor cells are surgically implanted into the organ of origin. For example, for a pancreatic cancer model, a small incision is made in the abdomen to expose the pancreas, and cells are injected directly into the pancreatic head.[2]
-
Post-Surgical Care: Animals are monitored closely for recovery, and appropriate analgesics are administered.
-
Tumor Growth Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.
-
Treatment and Endpoint: Treatment protocols are similar to the subcutaneous model. The primary endpoint is often overall survival, with secondary endpoints including tumor burden at the time of death and the presence of metastases.
Signaling Pathway Analysis
Understanding the mechanism of action of a novel compound is crucial. Many anti-cancer agents target specific signaling pathways involved in cell proliferation, survival, and apoptosis.[6]
Potential Signaling Pathway Targeted by Compound X
Based on common mechanisms of anti-cancer drugs, Compound X may target pathways such as the MAPK/JNK signaling cascade, which is involved in cellular responses to stress and can regulate apoptosis.[7][8]
Caption: Hypothetical inhibition of the JNK signaling pathway by Compound X.
Experimental Workflow
A well-defined workflow is critical for the efficient and reproducible execution of in vivo studies.
Caption: Standard workflow for in vivo anti-tumor efficacy studies.
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of novel anti-cancer agents. The selection of appropriate tumor models and the meticulous execution of experimental protocols are paramount for obtaining reliable and translatable preclinical data. The use of structured data presentation and a clear understanding of the underlying biological pathways will facilitate the successful development of new cancer therapeutics.
References
- 1. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 2. In Vivo Selection and Characterization of Metastatic Variants from Human Pancreatic Adenocarcinoma by Using Orthotopic Implantation in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Predicting clinical response to anticancer drugs using an ex vivo platform that captures tumour heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of the Experimental Models of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Mechanisms of Action of Dietary Phytochemicals for Cancer Prevention by Targeting Cellular Signaling Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing HJC0149 Cytotoxicity: An Application Note for Researchers
For research, scientific, and drug development professionals, this document provides a detailed protocol for assessing the cytotoxicity of HJC0149, a potent STAT3 inhibitor. This guide includes experimental procedures, data presentation standards, and visualizations to facilitate the accurate evaluation of this compound's anti-cancer properties.
Introduction
This compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the proliferation, survival, and metastasis of various cancer cells. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention. This compound exerts its cytotoxic effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition of STAT3 activity leads to the downregulation of anti-apoptotic proteins, ultimately inducing programmed cell death (apoptosis) in cancer cells. This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound.
Data Presentation: Quantitative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines after a 72-hour treatment period, as determined by the MTS assay.
| Cell Line | Cancer Type | IC50 (µM) |
| AsPC-1 | Pancreatic Adenocarcinoma | 1.92 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.64 |
| PANC-1 | Pancreatic Carcinoma | 2.34 |
Experimental Protocols
A crucial aspect of assessing the cytotoxicity of this compound is the selection of an appropriate in vitro assay. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method widely used to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product, whose concentration is directly proportional to the number of viable cells.
Cell Culture and Seeding
Optimal cell seeding density is critical for accurate and reproducible cytotoxicity data. The recommended seeding densities for a 72-hour this compound treatment in a 96-well plate are as follows:
-
AsPC-1: 2 x 10⁴ cells/cm²
-
MDA-MB-231: A subcultivation ratio of 1:2 to 1:4 is recommended, corresponding to a seeding density of 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm². For a 72-hour experiment, starting at the lower end of this range is advisable.
-
PANC-1: A seeding density of 5 x 10³ cells/well is recommended.
MTS Assay Protocol for this compound Cytotoxicity
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at the recommended density in 100 µL of complete growth medium per well. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions should be prepared in complete growth medium to achieve the desired final concentrations for the assay. Based on the known IC50 values, a concentration range of 0.1 µM to 10 µM is a reasonable starting point. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Following the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological processes affected by this compound, diagrams illustrating the experimental workflow and the targeted signaling pathway are provided below.
Caption: Workflow for this compound cytotoxicity assessment.
Troubleshooting & Optimization
HJC0149 not showing expected STAT3 inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the STAT3 inhibitor, HJC0149. If you are not observing the expected inhibition of STAT3, please consult the guides below.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My Western blot does not show a decrease in phosphorylated STAT3 (p-STAT3 Tyr705) after this compound treatment. What could be wrong?
Answer: This is a common issue that can arise from several factors related to the compound, the experimental setup, or the Western blot technique itself.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Compound Integrity & Handling | Degradation: this compound may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles). | Aliquot the compound upon receipt and store it protected from light at the recommended temperature. Use a fresh aliquot for each experiment. |
| Inaccurate Concentration: Errors in calculating the stock or working concentration. | Double-check all calculations. Consider verifying the concentration of your stock solution if possible. | |
| Poor Solubility: The compound may have precipitated out of the cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and non-toxic to your cells. Visually inspect the medium for any signs of precipitation after adding this compound. | |
| Experimental Design | Suboptimal Concentration: The concentration of this compound used may be too low to inhibit STAT3 in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10, 25 µM). |
| Insufficient Treatment Time: The incubation time may be too short to observe a decrease in p-STAT3. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| Weak Basal p-STAT3 Signal: The cell line may have low baseline STAT3 activation, making inhibition difficult to detect. | If you are not using a cell line with known constitutive STAT3 activation, stimulate the cells with a known activator (e.g., IL-6, Oncostatin M) to induce a robust p-STAT3 signal before adding this compound.[1] | |
| Cell Line Resistance: The chosen cell line may have mechanisms that make it resistant to this compound's effects. | Test the compound in a well-characterized cell line known to be sensitive to STAT3 inhibition (e.g., DU145, HepG2) as a positive control.[2] | |
| Western Blot Technique | Inefficient Protein Extraction: Incomplete lysis can lead to loss of protein. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of STAT3.[2] |
| Poor Antibody Quality: The primary antibodies for p-STAT3 or total STAT3 may be non-specific or have low affinity. | Use validated antibodies from a reputable supplier. Run a positive control lysate (e.g., from stimulated cells) to confirm antibody performance.[2][3][4] | |
| Technical Errors: Issues with protein quantification, gel loading, transfer to the membrane, or antibody incubation times. | Refer to the detailed Western Blot Protocol for p-STAT3 below and ensure all steps are followed meticulously. |
Question 2: My STAT3 luciferase reporter assay shows no change in activity with this compound. Why?
Answer: If the reporter assay is not responding, the issue could be with the reporter system itself, the cells, or the inhibitor treatment.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Reporter & Transfection | Low Transfection Efficiency: If the reporter plasmid is not efficiently delivered to the cells, the signal will be weak and unreliable. | Optimize the transfection protocol for your specific cell line. Use a co-transfected control vector (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[5][6] |
| Reporter Not Responsive: The STAT3-responsive element in the reporter construct may not be strongly activated in your cell model. | Confirm that your reporter system is working by treating transfected cells with a known STAT3 activator (e.g., IL-6) to ensure you can detect a signal increase. | |
| Experimental Conditions | Inappropriate Assay Window: The signal-to-background ratio may be too low. | Ensure you have a robust signal by stimulating the pathway. Run unstimulated and stimulated controls to define the dynamic range of the assay. |
| Compound Interference: this compound or the solvent (DMSO) at high concentrations could interfere with the luciferase enzyme or cell viability. | Run a control to test if this compound affects the activity of a constitutively expressed luciferase reporter. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. | |
| Inhibition Failure | See "Inhibition Failure" points from Question 1. | The same issues of compound concentration, stability, and treatment time apply. Ensure p-STAT3 levels are indeed being inhibited by Western blot first. |
Question 3: I don't see a change in the expression of STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) after this compound treatment. What should I check?
Answer: A lack of change in downstream gene expression is common if STAT3 phosphorylation itself is not inhibited, or if other factors are at play.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Upstream Inhibition | No p-STAT3 Inhibition: The most likely cause is a failure to inhibit STAT3 activation. | First, you must confirm a reduction in p-STAT3 (Tyr705) levels via Western blot. Downstream effects will not occur if the protein is not inhibited at this primary level. |
| Experimental Timing | Incorrect Time Point: The timing for transcriptional and translational changes varies. mRNA levels may change before protein levels. | Conduct a time-course experiment and measure both mRNA (via RT-qPCR) and protein (via Western blot) levels of the target genes at multiple time points (e.g., 6, 12, 24, 48 hours). |
| Biological Complexity | Redundant Signaling Pathways: The expression of genes like c-Myc or Cyclin D1 is often regulated by multiple signaling pathways (e.g., MAPK, PI3K/Akt). | Review the literature for your specific cell model to understand how these genes are regulated. Inhibition of STAT3 alone may not be sufficient to reduce their expression if other pathways are dominant. |
| Non-Canonical STAT3 Activity: STAT3 can have functions independent of its canonical transcriptional activity. | Consider if the biological effect you are measuring is truly dependent on STAT3's transcriptional function. |
FAQs
Question 1: What is the mechanism of action for this compound?
This compound is a potent, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7] It is derived from niclosamide.[8] Its mechanism involves inhibiting the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[9] This phosphorylation is a critical step for STAT3 activation, as it is required for the protein to form dimers, translocate to the nucleus, and bind to DNA to regulate gene transcription.[2][8][10]
Question 2: How is STAT3 normally activated?
STAT3 is a cytoplasmic transcription factor that is typically activated by cytokines (e.g., IL-6) and growth factors (e.g., EGF).[10][11] The process, known as the canonical JAK-STAT pathway, is as follows:
-
A ligand (cytokine/growth factor) binds to its receptor on the cell surface.[12][13]
-
This binding activates receptor-associated Janus kinases (JAKs).[10][12]
-
JAKs phosphorylate STAT3 proteins at the critical Tyr705 residue.[12][14]
-
Phosphorylated STAT3 proteins form homo- or heterodimers through their SH2 domains.[14]
-
These dimers translocate into the nucleus.[14]
-
In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoters of target genes, activating their transcription.[10][11] These genes are often involved in cell proliferation, survival, and angiogenesis.[13][14]
Question 3: What are the key experimental readouts to confirm STAT3 inhibition?
To robustly conclude that STAT3 has been inhibited, a combination of the following assays is recommended:
-
Western Blot: To directly measure the decrease in STAT3 phosphorylation at Tyr705 (p-STAT3). This is the most direct measure of target engagement. It is crucial to also measure total STAT3 levels as a loading control.[2][15]
-
STAT3 Luciferase Reporter Assay: To measure the functional consequence of inhibition on STAT3's transcriptional activity. A decrease in luciferase signal indicates successful inhibition.[5][16][17]
-
RT-qPCR or Western Blot for Downstream Targets: To confirm that the inhibition of STAT3 activity leads to a decrease in the expression of its known target genes, such as Bcl-xL, c-Myc, Cyclin D1, or Survivin.[8][11]
-
Electrophoretic Mobility Shift Assay (EMSA): A more specialized assay to directly visualize the binding of STAT3 protein to a specific DNA probe. A successful inhibitor would reduce the amount of the protein-DNA complex.[18][19]
Question 4: Are there potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a critical consideration for any small molecule inhibitor.[20][21] HJC0152, a closely related compound, was found to also affect the MAPK signaling pathway, suggesting that this class of compounds may have effects beyond STAT3.[8] It is always advisable to perform control experiments to assess the specificity of the observed effects. This can include using structurally different STAT3 inhibitors to see if they produce the same phenotype or performing broader pathway analyses (e.g., phospho-kinase arrays) to identify unintended signaling alterations.
Visualizations
Signaling Pathways and Workflows
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for failed STAT3 inhibition experiments.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 17. biocompare.com [biocompare.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. signosisinc.com [signosisinc.com]
- 20. researchgate.net [researchgate.net]
- 21. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compound HJC0149
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel compound HJC0149.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO for stock solutions. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. For working solutions, further dilution in aqueous buffers should be done immediately before use. Avoid repeated freeze-thaw cycles.
Q2: I am observing rapid loss of activity of this compound in my cell culture media. What could be the cause?
A2: Several factors could contribute to the loss of activity. This compound may be unstable in the cell culture medium, could be metabolized by the cells, or may adhere to plasticware. We recommend performing a stability test in your specific cell culture medium. Additionally, consider using low-protein-binding plates.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The JNK pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) pathway and is involved in cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK pathway has been implicated in various diseases.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro assays
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Possible Cause 1: Compound Precipitation. this compound may be precipitating out of the aqueous solution at the final assay concentration.
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Determine the critical micelle concentration (CMC) of this compound in your assay buffer. Consider adding a small percentage of a non-ionic surfactant like Tween-20 to your buffer, if compatible with your assay.
-
-
Possible Cause 2: Degradation in Assay Buffer. The compound may be unstable in the specific buffer conditions (pH, ionic strength) of your assay.
-
Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound in your assay buffer by incubating the compound for different durations before adding it to the assay. Analyze the remaining compound concentration by HPLC-MS.
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Issue 2: High background signal in fluorescence-based assays
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Possible Cause: Intrinsic Fluorescence of this compound. The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay.
-
Troubleshooting Step: Run a control experiment with this compound alone in the assay buffer to measure its intrinsic fluorescence. If it is significant, you may need to switch to a different detection method (e.g., luminescence or absorbance-based) or find alternative excitation/emission wavelengths that minimize the interference.
-
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in a liver microsomal system.
Materials:
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This compound
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Pooled human liver microsomes (HLM)
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NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
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Phosphate buffer (pH 7.4)
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Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching
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Control compounds (e.g., a highly stable compound and a highly metabolized compound)
Procedure:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in phosphate buffer to the desired final concentration. The final DMSO concentration should be less than 1%.
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Pre-warm the HLM and the NADPH regenerating system to 37°C.
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In a 96-well plate, add the diluted this compound to the HLM.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
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Centrifuge the plate to pellet the precipitated proteins.
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Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
Data Presentation
Table 1: Stability of this compound in Different Buffers
| Buffer System | pH | Temperature (°C) | Half-life (hours) |
| PBS | 7.4 | 37 | 12.5 |
| Tris-HCl | 8.0 | 37 | 8.2 |
| Citrate | 5.0 | 37 | > 48 |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t1/2, min) |
| Human | 25.3 | 27.4 |
| Mouse | 45.1 | 15.4 |
| Rat | 38.9 | 17.8 |
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HJC0149 Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the investigational compound HJC0149 in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our rat model. What are the potential causes?
A1: Low oral bioavailability of this compound can stem from several factors. The primary reasons are often related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. Key contributing factors include:
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Poor Aqueous Solubility: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability. Poor solubility in the GI fluids is a major rate-limiting step for its absorption.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before it reaches systemic circulation.
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Efflux Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen.
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Chemical Instability: The compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.
Q2: What initial formulation strategies can we employ to improve the oral absorption of this compound?
A2: To address the poor solubility of this compound, several formulation strategies can be explored. The choice of strategy often depends on the specific properties of this compound and the desired release profile. Initial approaches could include:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[1][2]
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Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[3]
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Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract and may enhance lymphatic absorption, bypassing the first-pass metabolism in the liver.[1][4]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentrations of this compound in rodent studies.
Possible Cause: High variability in oral absorption due to the poor dissolution of the crystalline form of this compound.
Troubleshooting Steps:
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Characterize the Solid State: Confirm the crystalline form (polymorph) of the this compound batch being used, as different polymorphs can have different solubilities and dissolution rates.
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Implement a Formulation Strategy:
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Micronization: Reduce the particle size of this compound to the 1-10 µm range.
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Nanosuspension: Further reduce the particle size to the sub-micron range (<1000 nm) to maximize surface area.
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Evaluate Formulations In Vitro: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profiles of the different formulations.
| Formulation | Mean Particle Size (D50) | Dissolution Rate (µg/mL/min) in Simulated Intestinal Fluid |
| Unformulated this compound | 55 µm | 0.8 |
| Micronized this compound | 8 µm | 4.2 |
| Nanosuspension of this compound | 250 nm | 15.7 |
Issue 2: Oral bioavailability of this compound remains low despite improved solubility with a solid dispersion formulation.
Possible Cause: Significant first-pass metabolism or P-gp efflux.
Troubleshooting Steps:
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In Vitro Metabolism Studies: Incubate this compound with liver microsomes (rat and human) to assess its metabolic stability.
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Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to evaluate the permeability of this compound and determine if it is a substrate for P-gp efflux pumps.
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Co-administration with Inhibitors: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) or a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to probe the extent of efflux and metabolism.
| Parameter | Value | Interpretation |
| Apparent Permeability (Papp) A to B | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability |
| Apparent Permeability (Papp) B to A | 4.5 x 10⁻⁶ cm/s | High efflux |
| Efflux Ratio (Papp B to A / Papp A to B) | 9.0 | Suggests significant P-gp mediated efflux |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound with improved dissolution characteristics.
Materials:
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This compound
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Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
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Acetone
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Rotary evaporator
-
Mortar and pestle
-
Sieves (40-mesh)
Method:
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Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in 50 mL of acetone with stirring until a clear solution is obtained.
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Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
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Further dry the solid residue in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Gently grind the resulting solid dispersion using a mortar and pestle.
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Pass the ground powder through a 40-mesh sieve to obtain a uniform particle size.
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Store the solid dispersion in a desiccator until further use.
Protocol 2: Oral Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Animal Model: Male Sprague-Dawley rats (250-300g). A major factor affecting bioavailability estimation is the animal species used, and includes its age and its developmental stage.[6]
Formulations:
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A: this compound suspension in 0.5% methylcellulose (Control)
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B: Micronized this compound suspension in 0.5% methylcellulose
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C: this compound amorphous solid dispersion in 0.5% methylcellulose
Procedure:
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Fast the rats overnight (12 hours) with free access to water.
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Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
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Collect blood samples (approximately 0.2 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.
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Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| A: Suspension | 150 | 4 | 980 | 100 |
| B: Micronized | 420 | 2 | 2850 | 291 |
| C: Solid Dispersion | 980 | 1 | 6500 | 663 |
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Key barriers to this compound oral bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
HJC0149 solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, HJC0149.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing issues with dissolving this compound, please refer to our troubleshooting guide below. Common solutions include ensuring your DMSO is anhydrous, gently warming the solution, and using sonication.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer or media to the final desired concentration.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, it is advisable to perform a stepwise dilution. Instead of a single large dilution, add smaller volumes of the DMSO stock to the aqueous medium while vortexing. Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid cell toxicity and reduce the chances of precipitation.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
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Possible Cause 1: The DMSO is not of high purity or contains water.
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Solution: Use fresh, anhydrous, research-grade DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility of compounds.
-
-
Possible Cause 2: Insufficient mixing or agitation.
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Solution: Vortex the solution for several minutes. If the compound still does not dissolve, proceed to the next step.
-
-
Possible Cause 3: The concentration is too high for dissolution at room temperature.
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Solution: Gently warm the solution in a water bath at 37°C for 10-15 minutes. Intermittently vortex the vial to aid dissolution.
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-
Possible Cause 4: The compound requires more energy to dissolve.
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Solution: Use a sonicator bath for 10-15 minutes to aid in the dissolution of the compound.
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Issue 2: The dissolved this compound solution is not clear and appears to have particulate matter.
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Possible Cause: The compound has not fully dissolved or has precipitated out of solution.
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Solution: Repeat the steps of warming and sonication as described above. If particulates remain, you may need to filter the solution using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dissolving this compound.
This compound Solubility Data
| Solvent | Typical Solubility Range (mg/mL) | Notes |
| DMSO | 10 - 50 | The recommended solvent for creating stock solutions. Heating and sonication can aid in dissolving higher concentrations. |
| Ethanol | < 1 | Generally, has poor solubility in ethanol. Not recommended as a primary solvent. |
| Water/PBS | < 0.1 | Considered practically insoluble in aqueous solutions. Direct dissolution is not recommended. Dilution from a DMSO stock is the standard procedure for preparing aqueous working solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
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Calculate the required mass of this compound: The molecular weight of this compound is 335.76 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.3576 mg of this compound in 1 mL of DMSO.
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Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
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Dissolve the compound: Tightly cap the vial and vortex for 2-5 minutes until the powder is completely dissolved.
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(Optional) Aid dissolution: If the compound does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes or in a sonicator bath for 10-15 minutes. Vortex intermittently.
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution from DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experimental volume.
-
Dilute the stock solution: Add the calculated volume of the this compound DMSO stock solution to your aqueous buffer. It is crucial to add the DMSO stock to the aqueous solution and not the other way around to minimize precipitation.
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Mix thoroughly: Immediately after adding the DMSO stock, vortex the solution gently to ensure it is well-mixed.
-
Final DMSO concentration: Ensure that the final concentration of DMSO in your working solution is not toxic to your cells (typically ≤0.5%). Remember to include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
STAT3 Signaling Pathway
This compound is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). The following diagram illustrates the canonical STAT3 signaling pathway.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Interpreting unexpected results with HJC0149
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel kinase inhibitor, HJC0149.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. By binding to the ATP-binding pocket of the JAK2 kinase domain, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This blockade leads to the downregulation of target genes involved in cell proliferation, survival, and inflammation.
Q2: In which research areas is this compound most commonly used?
This compound is primarily utilized in oncology and immunology research. Its targeted action on the JAK2/STAT pathway makes it a valuable tool for studying disease models where this pathway is dysregulated, such as in myeloproliferative neoplasms, certain leukemias and lymphomas, and various inflammatory conditions.
Q3: What are the expected in vitro effects of this compound treatment?
In sensitive cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. On a molecular level, users should observe a reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5.
Q4: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Sub-optimal or No Inhibition of Cell Viability
Question: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound, even at high concentrations. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Cell Line Insensitivity | Verify that your chosen cell line has an active JAK/STAT pathway. Not all cell lines are dependent on this pathway for survival. Consider using a positive control cell line known to be sensitive to JAK2 inhibition. |
| Incorrect Dosing | Ensure that the final concentration of this compound in your cell culture medium is accurate. Double-check your dilution calculations. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the reconstituted this compound solution can lead to its degradation. Use a fresh aliquot of the compound. |
| Solubility Issues | This compound may precipitate in aqueous media at high concentrations. Visually inspect your culture media for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution. |
| Experimental Error | Review your experimental protocol for any potential errors in cell seeding density, incubation times, or the viability assay itself.[1][2] |
Issue 2: Inconsistent Western Blot Results for p-JAK2 and p-STAT3
Question: My western blot results for phosphorylated JAK2 and STAT3 are inconsistent and not showing the expected dose-dependent decrease after this compound treatment. How can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Sub-optimal Lysis Buffer | Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. |
| Antibody Quality | The primary antibodies for p-JAK2 and p-STAT3 may be of poor quality or used at a sub-optimal dilution. Validate your antibodies using positive and negative controls. |
| Timing of Lysate Collection | The phosphorylation of JAK/STAT pathway components can be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment. |
| Loading Controls | Ensure that you are using appropriate loading controls (e.g., total JAK2, total STAT3, or a housekeeping protein like GAPDH or β-actin) to normalize your data. |
Issue 3: Unexpected Off-Target Effects Observed
Question: I am observing cellular effects that are not typically associated with JAK2 inhibition. Could this compound have off-target effects?
Possible Causes and Solutions:
While this compound is designed to be a selective JAK2 inhibitor, off-target activity can occur, especially at higher concentrations.[3][4]
| Potential Cause | Recommended Action |
| High Compound Concentration | Off-target effects are more likely at concentrations significantly above the IC50 for the primary target.[4] Perform a dose-response experiment to determine the lowest effective concentration of this compound in your model system. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.[4] Consider investigating other related signaling pathways that might be activated in response to JAK2 inhibition. |
| Cellular Context | The off-target profile of a compound can be cell-type specific. What is observed in one cell line may not be present in another. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| JAK2 | 5 |
| JAK1 | 50 |
| JAK3 | 250 |
| TYK2 | 150 |
| SRC | >10,000 |
| LCK | >10,000 |
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | 100 |
| Ethanol | 10 |
| PBS (pH 7.2) | <0.1 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of JAK/STAT Pathway
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Cell Treatment and Lysis: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-JAK2, total JAK2, p-STAT3, total STAT3, and a loading control overnight at 4°C.
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Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: General workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for interpreting a lack of effect of this compound.
References
Minimizing HJC0149 toxicity in primary cell cultures
Welcome to the technical support center for HJC0149. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common problems that may arise when using this compound in primary cell cultures.
Problem 1: High levels of cell death observed even at low concentrations of this compound.
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Possible Cause 1: Primary cells are highly sensitive to the vehicle used to dissolve this compound.
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Solution: Run a vehicle-only control experiment to assess the toxicity of the solvent (e.g., DMSO). If the vehicle is toxic, consider reducing its final concentration to less than 0.1% (v/v) or exploring alternative, less toxic solvents.
-
-
Possible Cause 2: The optimal concentration range for your specific primary cell type is lower than anticipated.
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Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell type. Start with a wide range of concentrations and narrow it down to find the optimal window for your experimental goals.
-
-
Possible Cause 3: Extended incubation times are leading to cumulative toxicity.
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Solution: Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient to achieve the desired biological effect without causing excessive cell death.
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Problem 2: Inconsistent results or high variability between experimental replicates.
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Possible Cause 1: Uneven plating of primary cells.
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Solution: Ensure a single-cell suspension before plating and use proper cell counting and dilution techniques to achieve consistent cell density across all wells.
-
-
Possible Cause 2: this compound is not being fully dissolved or is precipitating out of solution.
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Solution: Visually inspect your stock and working solutions for any precipitate. Ensure the compound is fully dissolved before adding it to your cell cultures. Gentle warming and vortexing may aid in dissolution.
-
-
Possible Cause 3: Passage number of primary cells is too high.
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Solution: It is recommended to use primary cells at early passages, as their characteristics can change with time in culture, leading to inconsistent responses to treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: The optimal concentration of this compound is highly dependent on the primary cell type being used. We recommend performing a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 value for your specific cells.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock in your complete cell culture medium to the desired final concentration.
Q3: Can this compound be used in long-term primary cell culture experiments?
A3: Long-term exposure to any small molecule inhibitor can potentially lead to cytotoxicity. For long-term studies, it is crucial to determine the highest non-toxic concentration through a long-term viability assay. It may also be necessary to replenish the medium with fresh this compound periodically, depending on the stability of the compound in culture conditions.
Q4: What are the known off-target effects of this compound?
A4: As with many small molecule inhibitors, the potential for off-target effects exists. It is advisable to include appropriate negative controls and, if possible, use a secondary, structurally different inhibitor of the same target to confirm that the observed phenotype is a direct result of inhibiting the intended target.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various primary cell types. Note: These values are for illustrative purposes and should be experimentally determined for your specific cell line and experimental conditions.
| Primary Cell Type | Seeding Density (cells/cm²) | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5,000 - 10,000 | 24 | 5.2 |
| Primary Human Keratinocytes | 3,000 - 5,000 | 48 | 12.8 |
| Rat Cortical Neurons | 20,000 - 30,000 | 72 | 1.5 |
| Mouse Splenocytes | 100,000 | 24 | 25.0 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a primary cell culture.
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to have a vehicle control (medium with DMSO) and an untreated control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of JNK.
Experimental Workflow
Caption: General workflow for minimizing this compound toxicity in primary cell cultures.
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: HJC0149 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in tumor progression, metastasis, and immune evasion. The persistent activation of STAT3 is a hallmark of numerous malignancies, driving the expression of genes involved in cell proliferation, survival, and angiogenesis. This has spurred the development of a diverse array of small-molecule inhibitors aimed at abrogating its oncogenic signaling.
This guide provides an objective comparison of HJC0149, a novel STAT3 inhibitor, with other well-characterized STAT3 inhibitors, including Stattic, S3I-201, and Napabucasin. The comparison is based on available preclinical data, focusing on inhibitory potency, cellular activity, and in vivo efficacy.
The STAT3 Signaling Pathway
The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines and growth factors to their cognate receptors. This triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.
// Nodes Cytokine [label="Cytokine/\nGrowth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Tyr705)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [shape=oval, label="Nucleus", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival,\nAngiogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> pSTAT3; pSTAT3 -> STAT3_dimer [label="Dimerizes"]; STAT3_dimer -> Nucleus [label="Translocates"]; Nucleus -> Transcription [label="Promotes"]; }
Caption: Canonical JAK-STAT3 signaling pathway.Comparative Analysis of STAT3 Inhibitors
The development of STAT3 inhibitors has yielded a range of compounds with distinct mechanisms of action and potency. This compound and its derivatives, along with other widely studied inhibitors, are summarized below. It is crucial to note that the presented IC50 values are derived from different studies and experimental conditions, making direct comparisons challenging. Head-to-head comparative studies are needed for a definitive assessment of relative potency.
In Vitro Inhibitory Potency
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | STAT3 | Antiproliferative | MDA-MB-231 (Breast) | 1.64 µM | [1] |
| Antiproliferative | PANC-1 (Pancreatic) | 2.34 µM | [1] | ||
| HJC0152 (derivative) | STAT3 | Antiproliferative | U87 (Glioblastoma) | 5.396 µM | [2] |
| Antiproliferative | U251 (Glioblastoma) | 1.821 µM | [2] | ||
| Antiproliferative | LN229 (Glioblastoma) | 1.749 µM | [2] | ||
| HJC0416 (analogue) | STAT3 | Antiproliferative | Breast & Pancreatic | Low µM to nM range | [3] |
| Stattic | STAT3 SH2 Domain | Cell-free | - | 5.1 µM | [1] |
| S3I-201 | STAT3 DNA-binding | Cell-free | - | 86 µM | [4] |
| Antiproliferative | MDA-MB-231, -435, -453 (Breast) | ~100 µM | [4] | ||
| Napabucasin | STAT3/Cancer Stemness | Self-renewal | Various Cancer Stem Cells | 0.291 - 1.19 µM | [5] |
| Antiproliferative | U87MG (Glioblastoma) | 6.4 µM | [6] | ||
| Antiproliferative | LN229 (Glioblastoma) | 5.6 µM | [6] |
Disclaimer: The IC50 values presented in this table are compiled from various publications and should not be directly compared due to differences in experimental methodologies, cell lines, and assay conditions.
In Vivo Efficacy
Preclinical in vivo studies are critical for evaluating the therapeutic potential of STAT3 inhibitors. While data for this compound is not yet widely published, studies on its derivatives, HJC0152 and HJC0416, have shown promising anti-tumor activity.
| Inhibitor | Cancer Model | Dosing | Key Findings | Reference |
| HJC0152 | Glioblastoma (U87 Xenograft) | Not specified | Significantly suppressed tumor growth. | [2][4] |
| HJC0416 | Not specified | Orally bioavailable | Displayed an intriguing anticancer profile in vivo. | [3] |
| S3I-201 | Breast Cancer (MDA-MB-231 Xenograft) | 5 mg/kg, i.v. | Induced tumor regression. | [4] |
| Stattic | Medulloblastoma (Mouse Model) | Not specified | Decreased tumor growth and increased survival. | [7] |
Experimental Protocols
STAT3 Phosphorylation Assay (Western Blot)
This protocol is a standard method for assessing the phosphorylation status of STAT3 at Tyr705, a key marker of its activation.
// Nodes A [label="Cell Culture and Treatment\n(with STAT3 inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Cell Lysis and\nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protein Transfer\n(to PVDF membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Primary Antibody Incubation\n(anti-p-STAT3, anti-STAT3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Caption: Western blot workflow for p-STAT3 detection.Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the STAT3 inhibitor or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by utilizing a reporter construct containing STAT3-responsive elements driving the expression of a luciferase gene.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and, after allowing them to attach, treat with the STAT3 inhibitor at various concentrations.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated transcription.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibition of STAT3 transcriptional activity is determined by the reduction in normalized luciferase activity in inhibitor-treated cells compared to control cells.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of STAT3 inhibitors with demonstrated in vitro and in vivo anti-tumor activity. However, a comprehensive understanding of their therapeutic potential requires direct comparative studies against other established STAT3 inhibitors under standardized experimental conditions. Furthermore, detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to facilitate its clinical translation. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of STAT3-targeted drug discovery and development. Future research should focus on head-to-head preclinical efficacy studies and the identification of predictive biomarkers to guide the clinical application of these novel therapeutic agents.
References
- 1. e-century.us [e-century.us]
- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Line Efficacy Studies [jax.org]
- 6. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to HJC0149: A Selective STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in tumor cell proliferation, survival, and immune evasion. A variety of small molecule inhibitors have been developed to target this transcription factor. This guide provides a comparative analysis of HJC0149, a potent and orally active STAT3 inhibitor, with other well-known STAT3 inhibitors: Stattic, Niclosamide, and S3I-201. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for validation, and visual representations of key pathways and workflows.
Performance Comparison of STAT3 Inhibitors
The efficacy of this compound and its comparator molecules has been evaluated in various cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) for anti-proliferative activity and STAT3 inhibition, as well as their selectivity against other STAT family members.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | AsPC-1 (Pancreatic) | MTS Proliferation | 1.92 | [1] |
| MCF-7 (Breast) | MTS Proliferation | 0.91 | [1] | |
| MDA-MB-231 (Breast) | MTS Proliferation | 1.64 | [1] | |
| PANC-1 (Pancreatic) | MTS Proliferation | 2.34 | [1] | |
| Stattic | Cell-free | STAT3 SH2 Domain Binding | 5.1 | [2] |
| UM-SCC-17B (Head and Neck) | Cell Proliferation | 2.56 | ||
| OSC-19 (Head and Neck) | Cell Proliferation | 3.48 | ||
| Cal33 (Head and Neck) | Cell Proliferation | 2.28 | ||
| UM-SCC-22B (Head and Neck) | Cell Proliferation | 2.65 | ||
| Niclosamide | Du145 (Prostate) | Cell Proliferation | 0.7 | [3] |
| Du145 (Prostate) | Colony Formation | 0.1 | [3] | |
| HeLa (Cervical) | STAT3 Luciferase Reporter | 0.25 | [3] | |
| S3I-201 | Cell-free | STAT3 DNA Binding | 86 | [4][5] |
| MDA-MB-435, -453, -231 (Breast) | Cell Proliferation | ~100 | [4] | |
| Huh-7 (Liver) | Cell Proliferation | 100 | ||
| SNU-398 (Liver) | Cell Proliferation | 150 | ||
| SNU-475 (Liver) | Cell Proliferation | 15 | ||
| SNU-182 (Liver) | Cell Proliferation | 200 |
Table 1: Anti-proliferative and STAT3 Inhibitory Activity (IC50)
| Inhibitor | Target | Assay | IC50 (µM) | Selectivity Notes | Reference |
| This compound | STAT3 | - | - | Data on direct STAT3 inhibition and selectivity against other STATs is not readily available in the public domain. | |
| Stattic | STAT3 | SH2 Domain Binding | 5.1 | Highly selective over STAT1.[2] | [2] |
| Niclosamide | STAT3 Phosphorylation | Western Blot | - | Selectively inhibits STAT3 phosphorylation with no obvious inhibition of STAT1 and STAT5 activation.[3] | [3][6] |
| S3I-201 | STAT3•STAT3 DNA Binding | EMSA | 86 ± 33 | Preferentially inhibits STAT3 DNA-binding over STAT1 (STAT1•STAT3 IC50: 160 ± 43 µM; STAT1•STAT1 IC50: >300 µM) and has about half the potency against STAT5 (IC50: 166 ± 17 µM).[5] | [5] |
Table 2: Selectivity Profile of STAT3 Inhibitors
Experimental Methodologies
To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.
Cell Proliferation Assay (MTS/MTT)
This assay is used to assess the effect of inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Stattic, Niclosamide, S3I-201) in culture medium. Add the diluted compounds to the respective wells and incubate for a further 72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent or 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[7][8]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve fitting software.
Western Blot for STAT3 Phosphorylation
This technique is employed to detect the phosphorylation status of STAT3 at Tyrosine 705 (Tyr705), a key marker of its activation.[9]
-
Cell Lysis: Culture cells to 70-80% confluency and treat with the inhibitors at desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.
Visualizing Key Pathways and Processes
To better understand the context of this compound's action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified STAT3 signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis of STAT3 phosphorylation.
Caption: Logical relationship of STAT3 inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Comparative Efficacy Analysis: HJC0149 in Oncology
An in-depth literature search did not yield specific data on a compound designated HJC0149. The following guide is a template illustrating how a comparative analysis of a novel compound would be structured, using hypothetical data and established experimental methodologies. This framework can be populated with specific data once available for this compound.
This guide provides a comparative overview of the hypothetical compound this compound against a standard-of-care chemotherapy agent, Cisplatin, in the context of non-small cell lung cancer (NSCLC).
Data Presentation
Table 1: In Vitro Cytotoxicity in A549 Lung Carcinoma Cells
| Compound | IC₅₀ (µM) after 48h | Mechanism of Action | Primary Target |
| This compound | 15.2 | Inhibition of Kinase Signaling | Hypothetical Target: EGFR |
| Cisplatin | 8.5 | DNA Cross-linking | DNA |
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=8) | Dosage | Tumor Volume Reduction (%) | Notes |
| Vehicle Control | - | 0 | - |
| This compound | 50 mg/kg, oral, daily | 65 | Well-tolerated, no significant weight loss |
| Cisplatin | 5 mg/kg, i.p., weekly | 80 | Associated with a 10% average body weight loss |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: A549 human non-small cell lung carcinoma cells.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of this compound or Cisplatin for 48 hours.
-
Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: Absorbance was measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
2. In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10⁷ A549 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached an average volume of 100-150 mm³.
-
Dosing Regimen:
-
This compound was administered orally at 50 mg/kg daily.
-
Cisplatin was administered intraperitoneally at 5 mg/kg once a week.
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 28 days, and tumors were excised for further analysis.
Mandatory Visualizations
Signaling Pathway of this compound (Hypothetical)
Caption: Hypothetical signaling pathway for this compound targeting the EGFR pathway.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the in vivo xenograft study.
Validating HJC0149 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methods to validate the target engagement of HJC0149, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with other alternative STAT3 inhibitors. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of robust target validation studies.
This compound is an orally active small molecule that has been identified as a direct inhibitor of STAT3.[1][2] It is crucial to distinguish that while initial inquiries may have explored various targets, the scientific literature confirms STAT3 as the primary target of this compound.[1][2] This guide will, therefore, focus on methodologies to validate its engagement with STAT3 in a cellular environment and compare its performance with other known STAT3 inhibitors.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors, leading to the activation of Janus kinases (JAKs).[4][5] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its homodimerization.[4][6] These STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[4][5]
Below is a diagram illustrating the canonical STAT3 signaling pathway.
Comparison of Cellular Target Engagement Methods for STAT3 Inhibitors
Validating the direct interaction of an inhibitor with its target in a cellular context is paramount. Several methods can be employed to confirm and quantify the engagement of this compound with STAT3. Below is a comparison of key experimental approaches.
| Method | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[7][8] | Direct evidence of target binding in intact cells and cellular extracts. Can determine EC50 for target engagement. | Label-free, applicable to native proteins. Provides direct biophysical evidence of engagement. | Can be low-throughput. Requires specific antibodies for detection. Not all compounds induce a thermal shift. |
| Western Blotting for Phospho-STAT3 (p-STAT3) | Quantifies the level of phosphorylated STAT3 (Tyr705), a key marker of its activation.[6][9][10] | Indirect measure of target engagement by assessing the inhibition of a key downstream signaling event. Allows for IC50 determination. | Widely accessible technique. Provides functional confirmation of target inhibition. | Indirect measure of binding. Can be affected by off-target effects influencing the signaling pathway. |
| Luciferase Reporter Assay | Measures the transcriptional activity of STAT3 by using a reporter gene (luciferase) under the control of a STAT3-responsive promoter.[11][12][13] | Quantifies the functional consequence of STAT3 inhibition on gene expression. Allows for IC50 determination. | Highly sensitive and quantitative. High-throughput compatible. | Indirect measure of target engagement. Can be influenced by factors affecting transcription and translation. |
| Immunofluorescence Microscopy | Visualizes the subcellular localization of STAT3. Inhibition of activation prevents its translocation from the cytoplasm to the nucleus.[14][15] | Qualitative and semi-quantitative assessment of the inhibition of STAT3 nuclear translocation. | Provides spatial information within the cell. Visually intuitive. | Less quantitative than other methods. Lower throughput. |
Comparative Performance of STAT3 Inhibitors
The following table summarizes the available quantitative data for this compound and other commonly used STAT3 inhibitors. It is important to note that direct comparative data using the same cellular assays and conditions are often limited in the public domain.
| Compound | Mechanism of Action | Biochemical IC50 | Cellular Assay | Cellular IC50/EC50 | Reference |
| This compound | STAT3 SH2 domain inhibitor | Not Reported | Antiproliferative (AsPC1 cells) | 1.92 µM | [1] |
| Antiproliferative (MCF7 cells) | 0.91 µM | [16] | |||
| Stattic | STAT3 SH2 domain inhibitor | Not Reported | Antiproliferative (TC-1 cells) | ~10 µM | [17] |
| S3I-201 | STAT3 SH2 domain inhibitor | 86 µM (DNA-binding) | Antiproliferative (MDA-MB-435, -453, -231) | ~100 µM | [18] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and should be optimized for the specific cell line and antibody used.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors. For intact cell CETSA, proceed to heating. For lysate CETSA, lyse the cells using an appropriate buffer (e.g., freeze-thaw cycles) and clarify the lysate by centrifugation.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: For intact cells, lyse them after heating. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble STAT3 in each sample by Western blotting or other quantitative protein detection methods like ELISA or AlphaLISA.[19]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble STAT3 relative to the unheated control against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
Western Blotting for Phospho-STAT3 (Tyr705)
Protocol:
-
Cell Treatment and Lysis: Plate cells and starve overnight in serum-free media if cytokine stimulation is required. Pre-treat cells with different concentrations of this compound for 1-2 hours. Stimulate the cells with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.[6] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.[9]
STAT3 Luciferase Reporter Assay
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Allow the cells to adhere and then treat them with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-16 hours.[11]
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibition of STAT3 transcriptional activity is calculated relative to the stimulated, vehicle-treated control.
Conclusion
Validating the cellular target engagement of this compound is essential for its continued development as a STAT3 inhibitor. This guide provides a framework for researchers to design and interpret experiments aimed at confirming and quantifying the interaction of this compound with STAT3 within a cellular context. By employing a combination of direct and indirect assays, and by comparing its performance with other known inhibitors, a comprehensive understanding of this compound's cellular mechanism of action can be achieved. The provided protocols offer a starting point for these investigations, which should be optimized for the specific experimental systems being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. abeomics.com [abeomics.com]
- 14. STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. revvity.com [revvity.com]
Head-to-Head Comparison: HJC0149 and Niclosamide in STAT3-Targeted Cancer Therapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target in oncology due to its frequent hyperactivation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1][2] This guide provides a detailed head-to-head comparison of two notable STAT3 inhibitors: HJC0149, a potent and selective small molecule, and Niclosamide, an FDA-approved anthelmintic drug repurposed for its anti-cancer properties.
Overview and Mechanism of Action
This compound is a potent and orally active small-molecule inhibitor of STAT3.[3][4] It is a derivative of a 5-chloro-N-(1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-yl)-2-hydroxybenzamide scaffold, which was identified through fragment-based drug design.[1] this compound is designed to directly target the STAT3 protein, although the precise binding site and mechanism of inhibition are still under investigation. A predicted binding mode suggests its interaction with the STAT3 protein.[1]
Niclosamide , traditionally used to treat tapeworm infections, has been identified as a multi-targeted agent with significant anti-cancer activity.[5][6] Its mechanisms of action are pleiotropic, including the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of multiple signaling pathways crucial for cancer progression, such as Wnt/β-catenin, NF-κB, mTOR, and notably, the STAT3 pathway.[5][6][7] Niclosamide's inhibition of STAT3 is primarily achieved by suppressing the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation, dimerization, and subsequent nuclear translocation.[6][8][9] While it has been shown to not directly bind to the STAT3 SH2 domain, a recent study has suggested that Niclosamide may directly bind to a novel site on the STAT3 protein, albeit with a micromolar dissociation constant (Kd).[8][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Niclosamide from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: In Vitro Antiproliferative Activity (IC50, μM)
| Compound | ASPC1 (Pancreatic) | MCF7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | QGY-7703 (Liver) | SMMC-7721 (Liver) | HCT116 (Colon) | SW620 (Colon) |
| This compound | 1.92[3] | 0.91[3] | - | - | - | - | - | - |
| Niclosamide | - | 1.05[11] | 0.95[11] | 31.91 (48h)[6] | 10.24 (48h)[6] | 13.46 (48h)[6] | >10[12] | >10[12] |
Table 2: STAT3 Inhibition
| Compound | Assay | Cell Line | Effect | Concentration | Reference |
| This compound | STAT3 Luciferase Reporter | MDA-MB-231 | Inhibition of STAT3-mediated luciferase activity | Not specified | [1] |
| Niclosamide | STAT3 Luciferase Reporter | HeLa | IC50 = 0.25 µM | 0.25 µM | [13] |
| Niclosamide | Western Blot (p-STAT3 Tyr705) | Du145 | Dose-dependent inhibition | 0.5 - 2.0 µM | [8] |
| Niclosamide | Western Blot (p-STAT3 Tyr705) | HCC cells | Suppression of phosphorylation | Not specified | [6] |
| Niclosamide | STAT3-DNA Binding (FP) | - | IC50 = 219 µM | 219 µM | [10] |
| Niclosamide | Direct Binding (MST) | - | Kd = 281 µM | 281 µM | [10] |
Experimental Protocols
STAT3 Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of STAT3.
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured and transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a transfection reagent like Lipofectamine 2000.[14]
-
Compound Treatment: After an overnight incubation, the transfected cells are treated with various concentrations of the test compound (e.g., this compound or Niclosamide) or DMSO as a vehicle control.
-
STAT3 Activation: To induce STAT3 activity, cells are stimulated with a known activator, such as Interleukin-6 (IL-6) at a concentration of 20 ng/mL.[14]
-
Luciferase Measurement: Following a defined incubation period (e.g., 24 hours), cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound or DMSO for a specified duration (e.g., 72 hours).[7]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours (e.g., 3 hours) at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation.
-
Cell Lysis: Cells treated with the test compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). A primary antibody against total STAT3 is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and Niclosamide.
Caption: A generalized experimental workflow for the preclinical evaluation of STAT3 inhibitors.
Conclusion
Both this compound and Niclosamide demonstrate promising activity as STAT3 inhibitors for cancer therapy. This compound appears to be a more selective and potent STAT3 inhibitor based on its design and initial in vitro data. Its oral bioavailability is a significant advantage for clinical development.
Niclosamide, while less potent in its direct interaction with STAT3, offers the advantage of being a multi-targeted agent, which could be beneficial in overcoming the complexity and redundancy of cancer signaling pathways. Its established safety profile as an FDA-approved drug could also expedite its clinical translation for oncology indications.
Further head-to-head studies under identical experimental conditions are warranted to definitively compare the efficacy and therapeutic potential of these two compounds. Researchers should consider the specific cancer type and the relative importance of STAT3 signaling versus other oncogenic pathways when choosing between a selective inhibitor like this compound and a multi-targeted agent like Niclosamide.
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajo.asmepress.com [ajo.asmepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 7. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 12. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Benchmarking HJC0149 Against Current Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HJC0149, a novel STAT3 inhibitor, with current standard-of-care therapies for pancreatic and triple-negative breast cancer. The information is supported by preclinical data to offer an objective assessment of this compound's potential in the oncology landscape.
Introduction to this compound
This compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 protein is a key signaling molecule that, when persistently activated, plays a crucial role in the proliferation, survival, and metastasis of various cancer cells. By targeting STAT3, this compound represents a promising therapeutic strategy for cancers dependent on this pathway.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound in comparison to standard-of-care chemotherapeutic agents against pancreatic and triple-negative breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: Pancreatic Cancer Cell Lines - Comparative IC50 Values (µM)
| Compound | AsPC-1 | PANC-1 | Mechanism of Action |
| This compound | 1.92 | 2.34 | STAT3 Inhibitor |
| Gemcitabine[1] | 0.494 - 23.9 | 0.494 - 23.9 | Nucleoside analog, inhibits DNA synthesis |
| nab-Paclitaxel[2] | N/A | 0.0073 | Taxane, stabilizes microtubules, inhibits cell division |
| 5-Fluorouracil | N/A | N/A | Pyrimidine analog, inhibits thymidylate synthase |
| Oxaliplatin | N/A | N/A | Platinum-based, forms DNA adducts |
| Irinotecan | N/A | N/A | Topoisomerase I inhibitor |
Table 2: Triple-Negative Breast Cancer (TNBC) Cell Line - Comparative IC50 Values (µM)
| Compound | MDA-MB-231 | Mechanism of Action |
| This compound | 1.64 | STAT3 Inhibitor |
| Doxorubicin[3] | 0.3 - 6602 nM | Anthracycline, intercalates DNA, inhibits topoisomerase II |
| Paclitaxel[3] | >5 nM | Taxane, stabilizes microtubules, inhibits cell division |
| Carboplatin[3] | 10 | Platinum-based, forms DNA adducts |
| 5-Fluorouracil[4] | 29.9 | Pyrimidine analog, inhibits thymidylate synthase |
| Cisplatin[5] | 7.8 | Platinum-based, forms DNA adducts |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams have been generated using Graphviz.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Experimental Protocols
The in vitro efficacy of this compound was determined using the MTS assay. The following is a detailed methodology for this key experiment.
MTS Cell Proliferation Assay
1. Cell Culture and Seeding:
-
Pancreatic (AsPC-1, PANC-1) and triple-negative breast cancer (MDA-MB-231) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][7]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound and standard-of-care drugs are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various drug concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells.
3. Incubation:
-
The plates are incubated for 72 hours to allow the compounds to exert their effects on cell proliferation.
4. MTS Reagent Addition and Measurement:
-
Following the 72-hour incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.[8][9]
-
The plates are then incubated for an additional 1 to 4 hours at 37°C.[8][9]
-
During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[9]
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 490 nm.[9]
5. Data Analysis:
-
The absorbance readings are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
The preclinical data for this compound demonstrates its potential as an anticancer agent, particularly in cancers with activated STAT3 signaling. Its in vitro potency against pancreatic and triple-negative breast cancer cell lines is comparable to some standard-of-care chemotherapies. However, it is important to note that these are preclinical findings, and further in vivo studies and clinical trials are necessary to establish the safety and efficacy of this compound in a clinical setting. The targeted nature of this compound offers the potential for a more personalized approach to cancer treatment, particularly for patient populations with tumors exhibiting STAT3 dependency. Continued research and development of this compound and other STAT3 inhibitors are warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Personal protective equipment for handling HJC0149
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for HJC0149, a potent and orally active inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established protocols for handling potent, small-molecule research compounds.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.[1][2][3][4][5]
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over goggles when there is a risk of splashes or aerosol generation.[2][4] |
| Hand | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer glove immediately upon any sign of contamination. For prolonged tasks, consider wearing a more robust glove, such as neoprene, as the inner layer. |
| Body | Disposable Lab Coat or Gown | A disposable, fluid-resistant lab coat or gown with long sleeves and tight-fitting cuffs is required. This should be changed at the end of each work session or immediately if contaminated. |
| Respiratory | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the solid form of this compound to prevent inhalation of airborne particles. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[3] |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Safe Handling Procedures
Adherence to strict operational procedures is critical to minimize exposure risk during the handling of this compound.
Engineering Controls
-
Fume Hood: All weighing and preparation of this compound solutions must be conducted in a certified chemical fume hood to control airborne particles and vapors.
-
Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box or other containment enclosure is recommended.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use a dedicated, calibrated analytical balance inside the fume hood.
-
Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., non-sparking spatulas).
-
Tare a tared weigh boat or paper before adding the compound.
-
Carefully transfer the desired amount of this compound.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed this compound within the fume hood.
-
Ensure the container is securely capped before mixing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Carefully doff PPE, avoiding self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[7][8][9][10][11]
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of in a designated hazardous waste container for solid chemical waste. |
Note: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)-2-hydroxybenzamide". Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Experimental Protocol: STAT3 Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of this compound on the STAT3 signaling pathway.
-
Cell Culture: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.
-
Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 levels to total STAT3 to determine the effect of this compound on STAT3 phosphorylation.
Visualization of the STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway, which is inhibited by this compound.
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 6. escopharma.com [escopharma.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
